Cas no 879435-08-2 (8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
879435-08-2 structure
Product name:8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:879435-08-2
MF:C18H19N5O2
MW:337.375763177872
CID:6347907
PubChem ID:4896685

8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • AKOS005185808
    • NCGC00307279-01
    • F3235-1452
    • 879435-08-2
    • AB01304681-01
    • AKOS005511524
    • 6-(2-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
    • Inchi: 1S/C18H19N5O2/c1-5-12-8-6-7-9-13(12)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25)
    • InChI Key: JSJUVSYKMBWYPH-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1)=O)N=C1N(C3C=CC=CC=3CC)C(C)=C(C)N12

Computed Properties

  • Exact Mass: 337.15387487g/mol
  • Monoisotopic Mass: 337.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.6Ų

8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3235-1452-2mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3235-1452-5μmol
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3235-1452-50mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3235-1452-10μmol
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3235-1452-20μmol
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3235-1452-15mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3235-1452-4mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3235-1452-40mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3235-1452-2μmol
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3235-1452-1mg
8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
879435-08-2 90%+
1mg
$54.0 2023-04-26

8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Professional Introduction to Compound with CAS No. 879435-08-2 and Product Name: 8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

The compound identified by the CAS number 879435-08-2 and the product name 8-(2-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the imidazopyrimidine class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its 1,6,7-trimethyl substitution pattern and the presence of an ethylphenyl moiety at the 8-position, contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in imidazopyrimidine derivatives as scaffolds for drug discovery. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The 8-(2-ethylphenyl) group in this molecule is particularly noteworthy as it introduces steric and electronic modifications that can influence binding affinity and selectivity. This feature has been exploited in the design of novel inhibitors targeting various enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have demonstrated that imidazopyrimidine derivatives can modulate key signaling pathways implicated in cancer progression. Specifically, the 1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione core has shown promise in inhibiting kinases and other enzymes that are overexpressed in tumor cells. The trimethyl groups at positions 1, 6, and 7 further enhance the molecule's ability to interact with biological targets by improving its lipophilicity and solubility profile.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of these complex molecules. Molecular docking studies have been conducted using this compound to identify potential binding sites on target proteins. These studies suggest that it may interact with enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are critical regulators of immune responses and cell growth. The ethylphenyl substituent appears to play a crucial role in optimizing binding interactions by fine-tuning both hydrophobic and hydrogen bonding interactions.

The synthesis of this compound represents a significant achievement in organic chemistry. Multi-step synthetic routes have been developed that allow for efficient production at scales suitable for both research and potential commercial applications. Key steps involve condensation reactions between appropriately substituted imidazole derivatives and urea or thiourea equivalents under controlled conditions. The introduction of the 2-ethylphenyl group requires careful consideration to ensure regioselectivity and high yield.

In addition to its therapeutic potential, this compound has also been investigated for its role in biochemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and developing new methodologies for drug design. Researchers have utilized it as a probe to understand how small molecules modulate protein function at the molecular level. This has implications not only for developing new drugs but also for understanding fundamental biological processes.

The pharmacokinetic properties of this compound are another area of active investigation. Studies have been conducted to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are crucial for assessing its suitability for clinical development. Preliminary data suggest that it exhibits favorable pharmacokinetic profiles with reasonable bioavailability and moderate metabolic clearance rates. The trimethyl groups appear to contribute to its stability in biological systems while minimizing unwanted side effects.

The future directions for research on this compound are multifaceted. Further preclinical studies are needed to validate its efficacy in animal models of disease before human trials can begin. Additionally, structural modifications based on initial findings may lead to even more potent derivatives with improved therapeutic profiles. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible medical benefits.

Overall,8-(2-ethylphenyl)-1,6,7-trimethyl-1H H , 3 H , 4 H , 8 H -imidazo1 , 2 -gpurine - 2 , 4 -dione stands as a testament to the power of modern chemical synthesis and medicinal chemistry. Its unique structure offers a rich foundation for exploring new therapeutic avenues while providing valuable insights into fundamental biological processes. As research continues to uncover its full potential,this compound promises to make significant contributions to both academic science and clinical medicine.

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